3,4,4-Trimethyl-1-phenylpent-1-yn-3-ol
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Overview
Description
3,4,4-Trimethyl-1-phenylpent-1-yn-3-ol is an organic compound with the molecular formula C₁₄H₁₈O and a molecular weight of 202.3 g/mol . This compound is characterized by its unique structure, which includes a phenyl group attached to a pentyn-3-ol backbone with three methyl groups at positions 3 and 4 . It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethyl-1-phenylpent-1-yn-3-ol typically involves the alkylation of phenylacetylene with a suitable alkylating agent, followed by the addition of a hydroxyl group at the terminal alkyne position . One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl groups, followed by the addition of a hydroxyl group using a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity . The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trimethyl-1-phenylpent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of 3,4,4-trimethyl-1-phenylpent-1-one.
Reduction: Formation of 3,4,4-trimethyl-1-phenylpentane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
3,4,4-Trimethyl-1-phenylpent-1-yn-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,4-Trimethyl-1-phenylpent-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl and alkyne groups can participate in π-π interactions and other non-covalent interactions . These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4,4-Trimethyl-1-phenylpent-1-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
3,4,4-Trimethyl-1-phenylpentane: Similar structure but with a fully saturated carbon chain.
Phenylacetylene: A simpler structure with only a phenyl group and an alkyne.
Uniqueness
3,4,4-Trimethyl-1-phenylpent-1-yn-3-ol is unique due to its combination of a hydroxyl group, a phenyl group, and multiple methyl groups, which confer distinct chemical and physical properties . This unique structure makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3,4,4-trimethyl-1-phenylpent-1-yn-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-13(2,3)14(4,15)11-10-12-8-6-5-7-9-12/h5-9,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOTWYZKEJTYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#CC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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